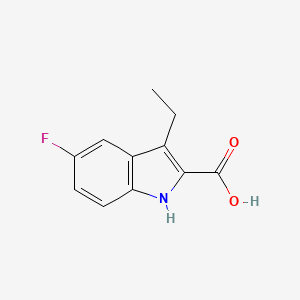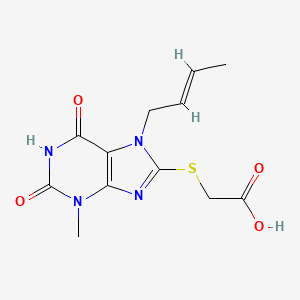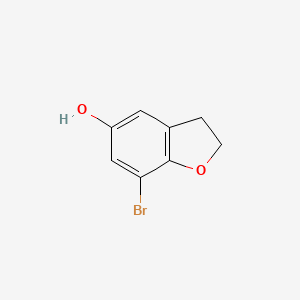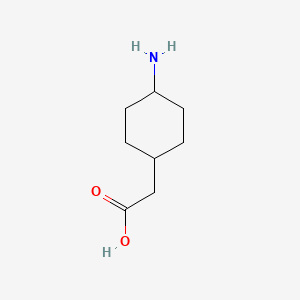
3-(4-Fluorophenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)isoxazole is a chemical compound with the molecular formula C9H6FNO . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of isoxazole derivatives, including this compound, has been achieved through various methods. One approach involves the condensation of hydroxylamine with 1,3-dielectrophiles . Another method involves the reaction of nitrile oxides with alkenes and alkynes . In a study, fluorophenyl-isoxazole-carboxamides derivatives were re-synthesized and their scavenging activity against DPPH free radical and inhibitory activity against lipase and α-amylase enzymes were evaluated .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an isoxazole ring attached to a fluorophenyl group . The exact structure can be determined using techniques such as IR, 1H & 13C NMR .Chemical Reactions Analysis
Isoxazole derivatives, including this compound, have been studied for their chemical reactivity. The presence of the labile N–O bond in the isoxazole ring allows for various transformations, leading to acyclic functionalized or other heterocyclic compounds .Scientific Research Applications
Antimicrobial Activity
3-(4-Fluorophenyl)isoxazole and its derivatives have been studied extensively for their antimicrobial properties. For example, Kumar et al. (2019) synthesized a series of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives and tested them for their in vitro antimicrobial activity against various bacterial and fungal organisms (Kumar et al., 2019). Similarly, Banpurkar et al. (2018) reported the antimicrobial activity of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes, highlighting the potential of fluorophenyl-isoxazole compounds in combating microbial infections (Banpurkar et al., 2018).
Structural and Molecular Analysis
Studies have also focused on the structural and molecular characteristics of fluorophenyl-isoxazole compounds. Koch et al. (2010) analyzed the crystal structure of 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, providing insights into its molecular geometry and stability (Koch et al., 2010).
Antioxidant and Antitubercular Activity
The potential of this compound in addressing oxidative stress and tuberculosis has been explored. Geetha and Rajakumar (2020) synthesized isoxazoline derivatives and demonstrated their in vitro antioxidant activity (Geetha & Rajakumar, 2020). Additionally, Shingare et al. (2018) synthesized isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial as well as antitubercular activity (Shingare et al., 2018).
Nonlinear Optics and Anti-inflammatory Properties
The fluorophenyl derivatives of isoxazole have shown potential in nonlinear optics and as anti-inflammatory agents. Mary et al. (2019) conducted first principle calculations on fluorophenyl derivatives, suggesting their utility in nonlinear optics and as anti-inflammatory drugs (Mary et al., 2019).
Cancer Research
The application of this compound in cancer research is also noteworthy. Hawash et al. (2021) synthesized fluorophenyl-isoxazole-carboxamide derivatives and evaluated their antiproliferative activities against various cancer cell lines, highlighting the compound's potential in cancer therapy (Hawash et al., 2021).
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures, such as other isoxazole derivatives, have been reported to interact with various enzymes and receptors via numerous non-covalent interactions . These interactions can lead to changes in cellular processes and functions .
Biochemical Pathways
Isoxazole derivatives, in general, have been found to impact a wide range of biological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antitubercular activities . These activities suggest that isoxazole derivatives may affect multiple biochemical pathways.
Result of Action
Isoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Isoxazole and its derivatives, including 3-(4-Fluorophenyl)isoxazole, continue to attract research interest due to their wide spectrum of biological activities and therapeutic potential . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Properties
IUPAC Name |
3-(4-fluorophenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIYGAJCKRGUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/no-structure.png)

![Methyl 3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2838757.png)


![3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2838762.png)
![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2838765.png)
![Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2838766.png)



